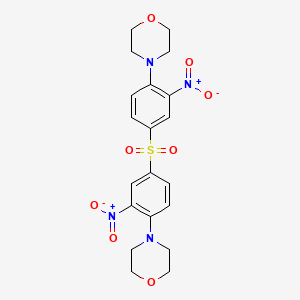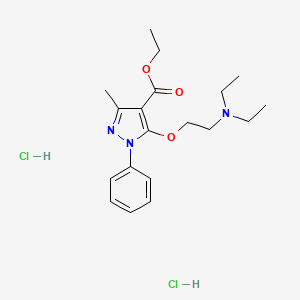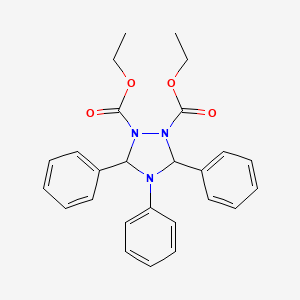![molecular formula C16H26N4OS B14707988 [6-(Decylsulfanyl)-9h-purin-9-yl]methanol CAS No. 14196-97-5](/img/structure/B14707988.png)
[6-(Decylsulfanyl)-9h-purin-9-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[6-(Decylsulfanyl)-9h-purin-9-yl]methanol: is an organic compound that belongs to the class of purine derivatives. This compound features a purine ring system substituted with a decylsulfanyl group at the 6-position and a methanol group at the 9-position. Purine derivatives are known for their significant biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Decylsulfanyl)-9h-purin-9-yl]methanol can be achieved through a multi-step process involving the following key steps:
Formation of the Purine Ring: The purine ring can be synthesized using a condensation reaction between formamide and a suitable amine derivative.
Introduction of the Decylsulfanyl Group: The decylsulfanyl group can be introduced via a nucleophilic substitution reaction using a decylthiol and a suitable leaving group on the purine ring.
Attachment of the Methanol Group: The methanol group can be attached through a hydroxymethylation reaction, where formaldehyde is used as the source of the methanol group.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include:
Catalysts: Using catalysts to enhance the reaction rate and selectivity.
Solvents: Selecting appropriate solvents to dissolve reactants and facilitate the reaction.
Temperature and Pressure: Controlling temperature and pressure to optimize reaction conditions.
化学反应分析
Types of Reactions
[6-(Decylsulfanyl)-9h-purin-9-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the decylsulfanyl group to a decyl group.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Decyl Derivatives: Formed from reduction reactions.
Substituted Purines: Formed from substitution reactions.
科学研究应用
[6-(Decylsulfanyl)-9h-purin-9-yl]methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of [6-(Decylsulfanyl)-9h-purin-9-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor signaling pathways.
Altering Gene Expression: Affecting the expression of specific genes involved in biological processes.
相似化合物的比较
Similar Compounds
[6-(Octylsulfanyl)-9h-purin-9-yl]methanol: Similar structure with an octylsulfanyl group instead of a decylsulfanyl group.
[6-(Dodecylsulfanyl)-9h-purin-9-yl]methanol: Similar structure with a dodecylsulfanyl group instead of a decylsulfanyl group.
[6-(Hexylsulfanyl)-9h-purin-9-yl]methanol: Similar structure with a hexylsulfanyl group instead of a decylsulfanyl group.
Uniqueness
The uniqueness of [6-(Decylsulfanyl)-9h-purin-9-yl]methanol lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs. The length of the decylsulfanyl group can influence the compound’s lipophilicity, membrane permeability, and interaction with molecular targets.
属性
CAS 编号 |
14196-97-5 |
|---|---|
分子式 |
C16H26N4OS |
分子量 |
322.5 g/mol |
IUPAC 名称 |
(6-decylsulfanylpurin-9-yl)methanol |
InChI |
InChI=1S/C16H26N4OS/c1-2-3-4-5-6-7-8-9-10-22-16-14-15(17-11-18-16)20(13-21)12-19-14/h11-12,21H,2-10,13H2,1H3 |
InChI 键 |
SMVQEUVHAWCDDL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCSC1=NC=NC2=C1N=CN2CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


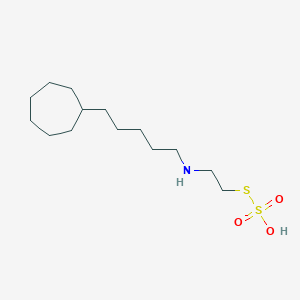
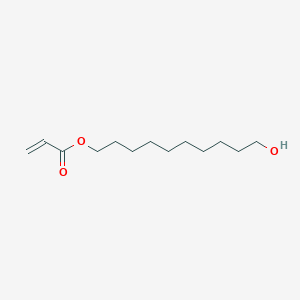
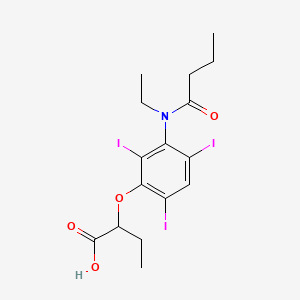

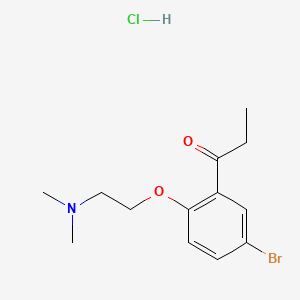
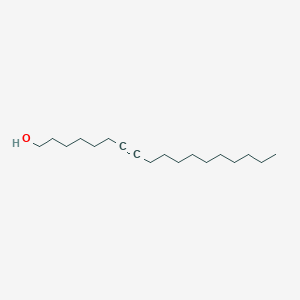
![ethyl 1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-carboxylate;hydrochloride](/img/structure/B14707954.png)
![1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-carbonitrile;hydrochloride](/img/structure/B14707960.png)
![Diethyl acetamido[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]propanedioate](/img/structure/B14707966.png)
![Ethyl 2-[methyl(phenyldiazenyl)amino]acetate](/img/structure/B14707977.png)
![2,5-Bis{[cyclohexyl(methyl)amino]methyl}benzene-1,4-diol](/img/structure/B14707979.png)
